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Whiskey lactone - d2 - 1335435-45-4

Whiskey lactone - d2

Catalog Number: EVT-1490123
CAS Number: 1335435-45-4
Molecular Formula: C9H14D2O2
Molecular Weight: 158.239
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Product Introduction

Overview

Whiskey lactone, specifically the compound known as "Whiskey lactone - d2," is a fragrant compound primarily associated with the aging of whiskey in oak barrels. This compound is a member of the lactone family, characterized by a cyclic ester structure. Whiskey lactones contribute significantly to the aroma and flavor profile of whiskey, providing notes that are often described as coconut-like, woody, or vanilla-like. The presence of these compounds is attributed to the interaction between the whiskey and the wood during aging, where various chemical reactions occur.

Source and Classification

Whiskey lactone is naturally occurring and can be derived from various sources, including oak wood, which contains precursors that transform into lactones during the toasting or charring process of barrels. The compound can be classified under organic compounds, specifically as a cyclic ester or lactone. In terms of its chemical family, it falls under the broader category of terpenoid compounds, which are known for their aromatic properties.

Synthesis Analysis

Methods

The synthesis of Whiskey lactone - d2 can be achieved through several methods:

  1. Traditional Synthesis: One common method involves the reaction of n-valeraldehyde with crotonic acid through a free radical addition process. This method typically yields a mixture of cis and trans isomers of whiskey lactone .
  2. Catalytic Hydrogenation: Another approach utilizes catalytic hydrogenation following a Knoevenagel condensation reaction between n-valeraldehyde and crotonate in an alcohol solvent. This process allows for higher yields and avoids the use of initiators or cocatalysts, which can destabilize n-valeraldehyde .
  3. Biotransformation: Recent advancements in biocatalysis have introduced microbial oxidation methods using strains such as Rhodococcus erythropolis, which can selectively oxidize diols derived from whiskey lactones to yield enantiomerically pure forms. This method emphasizes green chemistry principles by reducing reliance on metal catalysts .

Technical Details

  • Knoevenagel Reaction Conditions: The reaction typically occurs at temperatures ranging from 60 to 150 degrees Celsius under controlled pressure conditions.
  • Catalysts Used: Common catalysts include palladium carbon and ruthenium carbon, with catalyst loadings around 1-5% relative to the mass of the ketoester produced .
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 170.25 g/mol.
  • Isomeric Forms: Whiskey lactone exists in both cis and trans configurations, which differ in their spatial arrangement around the double bond in the ring structure.
Chemical Reactions Analysis

Reactions

Whiskey lactone participates in various chemical reactions:

  1. Hydrogenation: Involves adding hydrogen across the double bond in the presence of catalysts to yield saturated forms.
  2. Oxidation: The compound can undergo oxidation reactions to form various derivatives or other lactones.
  3. Rearrangement: Under certain conditions, whiskey lactone may rearrange to form different isomers or related compounds.

Technical Details

The hydrogenation process typically occurs at normal temperatures and pressures ranging from 0.1 to 1 MPa, ensuring efficient conversion rates without excessive energy input .

Mechanism of Action

The mechanism underlying the formation and transformation of whiskey lactone involves several steps:

  1. Formation via Condensation: The initial step involves the condensation of n-valeraldehyde with crotonic acid or its esters through nucleophilic attack, leading to the formation of an intermediate ketoester.
  2. Hydrogenation: Following this step, hydrogenation occurs where hydrogen molecules are added across double bonds facilitated by metal catalysts.
  3. Microbial Oxidation: In biotransformation methods, specific bacteria oxidize diols derived from whiskey lactones into their enantiomerically pure forms, enhancing their utility in flavoring applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Whiskey lactone typically appears as a colorless to pale yellow liquid.
  • Odor Profile: It possesses a distinct coconut-like aroma that is highly valued in food and beverage applications.

Chemical Properties

  • Solubility: Whiskey lactone is soluble in organic solvents such as ethanol and ether but has limited solubility in water.
  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature variations.
Applications

Whiskey lactone - d2 has several scientific uses:

  1. Flavoring Agent: It is widely used in food products as a flavor enhancer due to its pleasant aroma.
  2. Fragrance Industry: The compound serves as an important ingredient in perfumes and scented products for its unique scent profile.
  3. Research Applications: Studies involving whiskey lactones contribute to understanding flavor chemistry and developing new synthetic pathways for producing desirable flavor compounds .

Properties

CAS Number

1335435-45-4

Product Name

Whiskey lactone - d2

Molecular Formula

C9H14D2O2

Molecular Weight

158.239

Synonyms

Whiskey lactone - d2

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